molecular formula C22H22N4OS B2429865 N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172769-01-5

N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2429865
CAS No.: 1172769-01-5
M. Wt: 390.51
InChI Key: UXERBNQTGCVLFW-UHFFFAOYSA-N
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Description

N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazole moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of Dimethyl Groups: The benzothiazole intermediate is then subjected to Friedel-Crafts alkylation to introduce the dimethyl groups at the 5 and 7 positions.

    Formation of Pyrazole Ring: The next step involves the synthesis of the pyrazole ring. This can be done by reacting ethyl acetoacetate with hydrazine hydrate to form the pyrazole core.

    Coupling Reaction: The final step is the coupling of the benzothiazole intermediate with the pyrazole derivative. This is typically achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its anticancer properties. Studies have shown that derivatives of benzothiazole and pyrazole exhibit cytotoxic effects against various cancer cell lines.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and signaling pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can interact with DNA and proteins, disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide

Uniqueness

N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole rings in its structure. This dual-ring system provides a versatile platform for various chemical modifications and biological activities. The dimethyl groups at the 5 and 7 positions further enhance its chemical stability and biological efficacy.

Properties

IUPAC Name

N-benzyl-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-4-26-19(10-11-23-26)21(27)25(14-17-8-6-5-7-9-17)22-24-18-13-15(2)12-16(3)20(18)28-22/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXERBNQTGCVLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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